molecular formula C11H9BrO B3181013 3-Bromo-1-methoxynaphthalene CAS No. 507266-70-8

3-Bromo-1-methoxynaphthalene

Cat. No.: B3181013
CAS No.: 507266-70-8
M. Wt: 237.09 g/mol
InChI Key: ISXKRCHTNMTFGU-UHFFFAOYSA-N
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Description

3-Bromo-1-methoxynaphthalene is an organic compound with the molecular formula C11H9BrO It is a derivative of naphthalene, where a bromine atom is substituted at the third position and a methoxy group at the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-methoxynaphthalene typically involves the bromination of 1-methoxynaphthalene. The reaction is carried out using bromine in the presence of a catalyst such as iron(III) bromide. The reaction conditions include maintaining a controlled temperature to ensure selective bromination at the desired position.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to maintain consistent temperature and reactant concentrations. This ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-1-methoxynaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Oxidation Reactions: The methoxy group can be oxidized under specific conditions to form corresponding quinones.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically employed in Suzuki-Miyaura coupling.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted naphthalenes can be formed.

    Oxidation Products: Quinones and other oxidized derivatives.

    Coupling Products: Biaryl compounds and other complex aromatic structures.

Scientific Research Applications

3-Bromo-1-methoxynaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Bromo-1-methoxynaphthalene exerts its effects depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In oxidation reactions, the methoxy group is converted to a carbonyl group, altering the electronic properties of the molecule. The molecular targets and pathways involved vary based on the specific context of its use.

Comparison with Similar Compounds

    1-Bromo-2-methoxynaphthalene: Similar structure but with different substitution pattern.

    3-Bromo-2-methoxynaphthalene: Another isomer with different reactivity.

    1-Methoxy-2-bromonaphthalene: Similar functional groups but different positions.

Uniqueness: 3-Bromo-1-methoxynaphthalene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity compared to its isomers. This makes it valuable in targeted synthetic applications and research studies.

Properties

IUPAC Name

3-bromo-1-methoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISXKRCHTNMTFGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=CC=CC=C21)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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